

Preliminary Toxicity Profile of Anti-TB Agent 1 (Pretomanid)

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Compound of Interest

Compound Name: *anti-TB agent 1*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity profile of the anti-tuberculosis agent, Pretomanid. The information presented herein is a synthesis of publicly available preclinical and clinical data, intended to inform researchers, scientists, and drug development professionals.

Executive Summary

Pretomanid, a nitroimidazooxazine, is a novel anti-tuberculosis agent. Its mechanism of action involves the inhibition of mycolic acid biosynthesis under aerobic conditions and the generation of reactive nitrogen species, including nitric oxide, under anaerobic conditions, which act as respiratory poisons.^{[1][2]} While demonstrating potent antimycobacterial activity, a thorough understanding of its toxicity profile is crucial for its safe and effective development and use. This document summarizes key findings from *in vitro* and *in vivo* toxicity studies, including genotoxicity, cytotoxicity, and organ-specific toxicities.

In Vitro Toxicity Cytotoxicity

Quantitative data on the cytotoxicity of Pretomanid in mammalian cell lines is limited in the public domain. However, available data provides an initial assessment of its cytotoxic potential.

Table 1: In Vitro Cytotoxicity of Pretomanid

Cell Line	Assay Type	Endpoint	Value	Reference
HEK293	FAST patch clamp	IC50	> 30 μ M	[3]
HEK293	Cell Viability	CC50	98 μ M	[3]
MRC5	Resazurin dye based	IC50	> 64 μ M	[3]
Vero	MTS-PMS assay	IC50	> 100 μ g/mL	[3]

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies have been conducted on Pretomanid. The parent compound has generally been found to be non-genotoxic. However, a human metabolite has shown mutagenic potential in the Ames assay.

Table 2: Summary of Genotoxicity Studies for Pretomanid

Assay	Test System	Concentration/ Dose	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium & E. coli	Up to 5000 µg/plate	Negative	[4]
Chromosome Aberration Assay	Chinese Hamster Ovary (CHO) cells	Up to 1000 µg/mL	Negative	[5]
Mouse Lymphoma Assay	L5178Y TK+/- cells	Not Specified	Negative	[4]
In Vivo Mouse Micronucleus Assay	CD-1®(ICR) BR mice	Up to 2000 mg/kg	Negative	[4]
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium	Not Specified	Positive	[4]

In Vivo Toxicity

Repeat-dose oral toxicity studies of up to 39 weeks in duration have been conducted in cynomolgus monkeys to characterize the in vivo toxicological profile of Pretomanid.[6]

Table 3: Summary of In Vivo Toxicity Findings in Cynomolgus Monkeys

Parameter	Finding	Reference
Target Organs	Heart (QT prolongation), Nervous System, Liver (minimal hepatocellular hypertrophy without enzyme elevation)	[6]
No-Observed-Adverse-Effect Level (NOAEL)	Identified in all studies, with exposures at or exceeding human exposure at the approved dose (exception for female monkeys in a 39-week study).	[6]

Experimental Protocols

The following sections provide detailed methodologies for the key genotoxicity assays cited, based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed to detect point mutations.

- Test System: *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* strain (e.g., WP2 uvrA).
- Method: The plate incorporation method is utilized. The test compound, bacterial tester strains, and with or without a metabolic activation system (S9 mix from rat liver) are combined in molten top agar and poured onto minimal glucose agar plates.
- Procedure:
 - Prepare serial dilutions of Pretomanid.
 - In separate tubes for each strain and concentration (including positive and negative controls), mix the test compound dilution, the bacterial culture, and either S9 mix or a buffer.

- Add molten top agar to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
- Count the number of revertant colonies (his+ for *S. typhimurium*, trp+ for *E. coli*) on each plate.
- Evaluation Criteria: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies over the background (negative control) and the increase is reproducible.

In Vitro Mammalian Chromosome Aberration Test

This assay is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.[\[7\]](#)

- Test System: Chinese Hamster Ovary (CHO) cells.[\[7\]](#)
- Method:
 - CHO cells are cultured in appropriate media and seeded into culture vessels.
 - Cells are exposed to various concentrations of Pretomanid, along with positive and negative controls, for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 18-24 hours) without S9.[\[7\]](#)
 - Following the treatment period, cells are washed and incubated in fresh medium.
 - A mitotic arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.
 - Cells are harvested, treated with a hypotonic solution, and fixed.
 - Fixed cells are dropped onto microscope slides and stained.
 - Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

- Evaluation Criteria: A test substance is considered to be positive if it produces a concentration-related increase in the number of cells with structural chromosomal aberrations or in the number of aberrations per cell.

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

This assay detects gene mutations affecting the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.

- Test System: L5178Y TK+/- mouse lymphoma cells.
- Method:
 - Cells are exposed to a range of concentrations of Pretomanid, with and without S9 metabolic activation, for a defined period (e.g., 4 hours).
 - After exposure, the cells are washed and cultured for an expression period (typically 2 days) to allow for the fixation and expression of any induced mutations.
 - Following the expression period, cells are plated in a selective medium containing a cytotoxic agent (e.g., trifluorothymidine), which kills cells expressing functional thymidine kinase.
 - Cells are also plated in a non-selective medium to determine the cloning efficiency (viability).
 - Plates are incubated for 10-12 days to allow for colony formation.
 - The number of mutant colonies in the selective medium and the total number of viable cells are used to calculate the mutant frequency.
- Evaluation Criteria: A positive response is characterized by a dose-dependent increase in the mutant frequency that is statistically significant and exceeds a predefined threshold over the background mutant frequency.

In Vivo Mammalian Erythrocyte Micronucleus Test

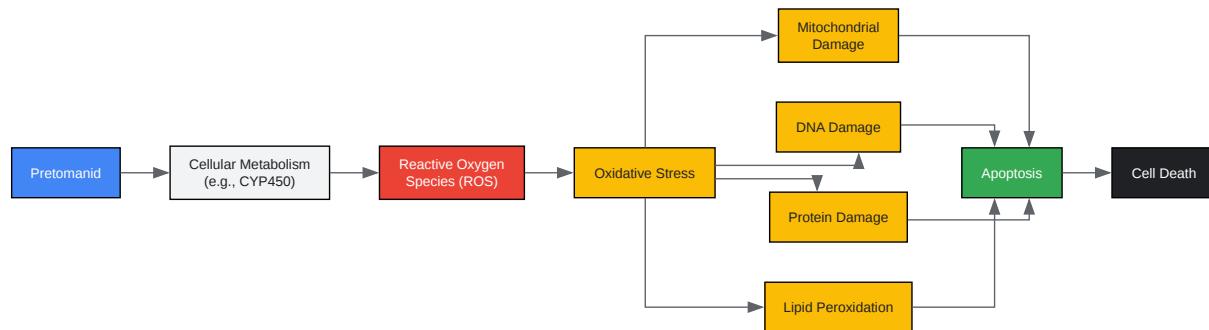
This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.

- Test System: Male CD-1®(ICR) BR mice.[\[4\]](#)
- Method:
 - Animals are administered Pretomanid via an appropriate route (e.g., oral gavage) at various dose levels, along with vehicle and positive controls.[\[4\]](#)
 - Bone marrow is typically sampled 24 and 48 hours after a single treatment, or 24 hours after the final dose in a repeated-dose study.
 - Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.
 - The slides are stained to differentiate polychromatic erythrocytes (PCEs; immature) from normochromatic erythrocytes (NCEs; mature).
 - A large number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
- Evaluation Criteria: A substance is considered positive if it induces a statistically significant, dose-related increase in the frequency of micronucleated PCEs.

Signaling Pathways and Experimental Workflows

Proposed Toxicity Pathway in Mammalian Cells

While the precise signaling pathways for Pretomanid-induced toxicity in mammalian cells are not fully elucidated, a plausible mechanism involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can lead to cellular damage and trigger apoptotic pathways.

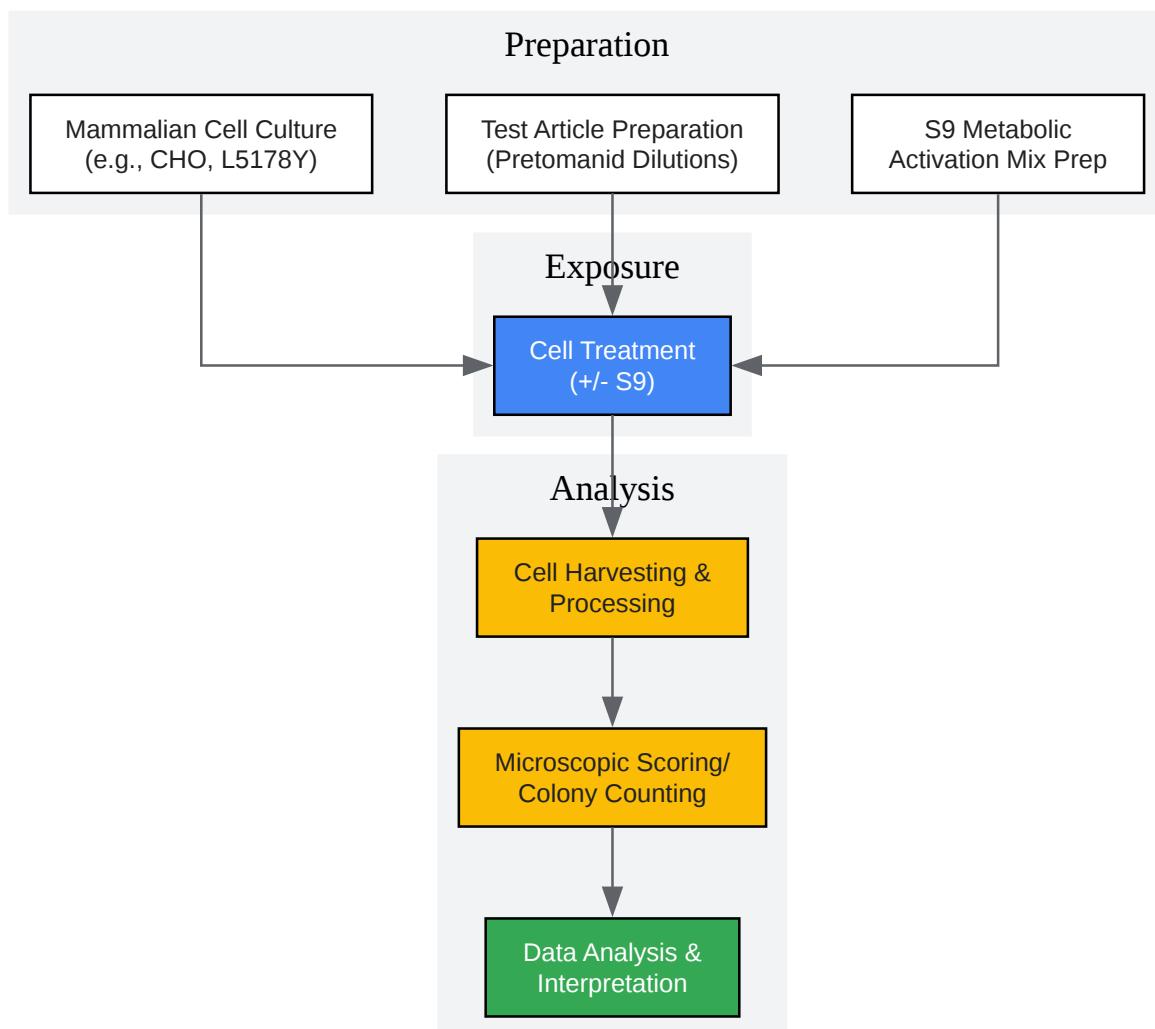


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Caption: Proposed pathway for Pretomanid-induced cellular toxicity.

Experimental Workflow for In Vitro Genotoxicity Testing

The following diagram illustrates a typical workflow for conducting in vitro genotoxicity assays.



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Caption: General workflow for in vitro genotoxicity assessment.

Conclusion

The preliminary toxicity profile of Pretomanid suggests that the parent compound has a low potential for genotoxicity. In vivo studies have identified the heart, nervous system, and liver as potential target organs for toxicity at exposures exceeding therapeutic levels. A metabolite of Pretomanid has shown mutagenic activity in the Ames test, which warrants further investigation. The likely mechanism of mammalian cell toxicity involves the induction of oxidative stress. Continued monitoring and further research are essential to fully characterize the safety profile of Pretomanid, particularly with long-term clinical use.

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